Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 57677-79-9
VCID: VC3734898
InChI: InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

CAS No.: 57677-79-9

VCID: VC3734898

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate - 57677-79-9

Description

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, an ethyl ester group, and a 4-methoxyphenyl substituent. It is widely recognized for its potential applications in pharmaceutical development, agricultural chemistry, and biological research. This compound's unique structure enhances its biological activity, making it an attractive candidate for drug synthesis and other scientific investigations.

Synthesis Methods

The synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. A common method includes the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde and thiourea under acidic conditions to form the thiazole ring. Industrial production may utilize similar synthetic routes on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Biological Activities and Applications

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate exhibits significant antimicrobial and antifungal activities, making it a valuable compound in pharmaceutical research. It is also used in the development of agrochemicals for crop protection and in material science for creating novel materials .

Biological Targets

Thiazole derivatives, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, interact with biological targets such as DNA and topoisomerase II. This interaction can lead to DNA double-strand breaks and cell death.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs .

Agricultural Chemistry

It is used in the formulation of effective pesticides and herbicides for crop protection .

Material Science

The compound is explored for its potential in creating novel materials like polymers and coatings that enhance durability and resistance to environmental factors .

Research Findings

Research on Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate highlights its potential in biological research, including its effects on cellular processes, which can lead to new insights in cancer research . Additionally, its antimicrobial properties against various bacterial strains, such as E. coli and S. aureus, make it a promising candidate for further investigation.

CAS No. 57677-79-9
Product Name Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Standard InChIKey IZEUWGPRBNUAFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
PubChem Compound 10400532
Last Modified Aug 16 2023

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